molecular formula C9H20ClNO B13564747 2-(Pentan-3-yl)morpholinehydrochloride

2-(Pentan-3-yl)morpholinehydrochloride

Cat. No.: B13564747
M. Wt: 193.71 g/mol
InChI Key: MVPQGBQQGMDOIJ-UHFFFAOYSA-N
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Description

2-(pentan-3-yl)morpholine hydrochloride is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a pentan-3-yl group at the second position and is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentan-3-yl)morpholine hydrochloride can be achieved through several methods. One common approach involves the reaction of morpholine with 3-pentanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the ketone.

Industrial Production Methods

On an industrial scale, the production of 2-(pentan-3-yl)morpholine hydrochloride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(pentan-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of 2-(pentan-3-yl)morpholine.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(pentan-3-yl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(pentan-3-yl)morpholine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the pentan-3-yl substitution.

    N-methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    N-ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

2-(pentan-3-yl)morpholine hydrochloride is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-pentan-3-ylmorpholine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-3-8(4-2)9-7-10-5-6-11-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

MVPQGBQQGMDOIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CNCCO1.Cl

Origin of Product

United States

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